molecular formula C21H22N4O2S B2862221 2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396766-02-1

2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2862221
CAS RN: 1396766-02-1
M. Wt: 394.49
InChI Key: WIXDFYAWXAFLBJ-UHFFFAOYSA-N
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Description

The compound “2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a benzylthio group, a pyrazolo[1,5-a]pyridine group, a piperazine ring, and a carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the piperazine ring and the benzylthio group . The carbonyl group could be introduced in the final step via a suitable functional group transformation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The piperazine ring, which contains two nitrogen atoms, would provide basicity to the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could undergo, the presence of the carbonyl group could make it susceptible to nucleophilic addition reactions . The piperazine ring could potentially undergo reactions with electrophiles due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the piperazine ring could make it a base, while the carbonyl group could make it polar .

Scientific Research Applications

Drug Metabolism and Disposition

Studies on similar compounds reveal the complex metabolism and disposition of novel therapeutic agents. For example, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, demonstrated that the drug is extensively metabolized with principal elimination via feces, highlighting the importance of understanding drug metabolism pathways in humans for therapeutic development (Renzulli et al., 2011).

Pharmacological Evaluation

The pharmacological evaluation of compounds with similar structures, such as the anxiolytic-like effect of "2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol," demonstrates the potential for discovering new therapeutic agents. This compound showed anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity, underscoring the value of chemical synthesis and pharmacological screening in drug development (Brito et al., 2017).

Toxicological Studies

The study of new psychoactive substances, including pyrazolopyridine derivatives, emphasizes the need for continuous monitoring of emerging drugs for their toxicological profiles and potential health risks. Toxic encephalopathy and methemoglobinemia following exposure to a structurally related compound, "5-amino-2-(trifluoromethyl)pyridine," highlights the critical need for comprehensive toxicological evaluation of new chemical entities (Tao et al., 2022).

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it shows promise as a drug . Additionally, modifications to its structure could be made to optimize its properties .

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)18-14-22-25-9-5-4-8-19(18)25/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXDFYAWXAFLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSCC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

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